Benzyl ((3R,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride
CAS No.:
Cat. No.: VC17370114
Molecular Formula: C13H19ClN2O3
Molecular Weight: 286.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H19ClN2O3 |
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Molecular Weight | 286.75 g/mol |
IUPAC Name | benzyl N-[5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |
Standard InChI | InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H |
Standard InChI Key | JLVANPPTBNGFRW-UHFFFAOYSA-N |
Canonical SMILES | C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl |
Introduction
Structural Characterization and Chemical Identity
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle—with a hydroxymethyl (-CH2OH) group at the 5-position and a benzyl carbamate (-NHCOOBn) moiety at the 3-position. The hydrochloride salt form introduces a chloride counterion, protonating the pyrrolidine nitrogen to improve aqueous solubility. The (3R,5R)-relative configuration denotes the stereochemical arrangement of substituents, critical for its biochemical specificity.
Molecular Formula and Weight
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Base compound: C13H18N2O3
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Hydrochloride salt: C13H19ClN2O3
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Molecular weight: 286.75 g/mol (calculated from base compound + HCl).
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Number (base) | 1279200-12-2 | |
Molecular Formula | C13H19ClN2O3 | |
IUPAC Name | rel-benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride | |
Synonyms | Not widely documented; systematic naming employed | – |
The absence of widely recognized synonyms underscores its status as a novel or specialized compound.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis involves multi-step organic transformations, typically starting from pyrrolidine precursors. A plausible route includes:
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Ring functionalization: Introducing hydroxymethyl and amine groups into pyrrolidine via nucleophilic substitution or reductive amination .
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Carbamate formation: Reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base to form the carbamate linkage .
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Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Table 2: Representative Synthesis Steps
Step | Description | Key Reagents/Conditions | Yield |
---|---|---|---|
1 | Hydroxymethylation of pyrrolidine | Formaldehyde, reducing agent | ~60% |
2 | Carbamate coupling | Benzyl chloroformate, Et3N | ~75% |
3 | Salt formation | HCl in anhydrous ether | >90% |
These steps mirror methodologies used for analogous pyrrolidine carbamates, where esterification and cyclization are critical .
Optimization Challenges
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base. It is hygroscopic, requiring storage in cool, dry conditions (-20°C recommended) . Stability studies suggest decomposition above 150°C, consistent with carbamate thermal sensitivity .
Spectroscopic Data
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